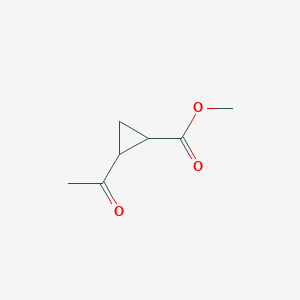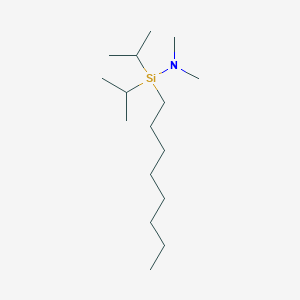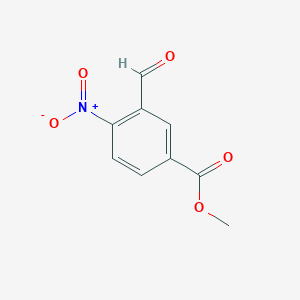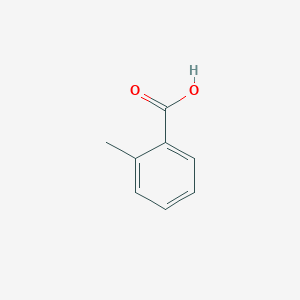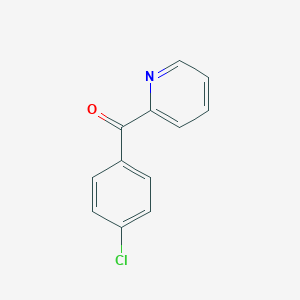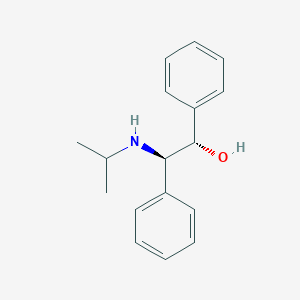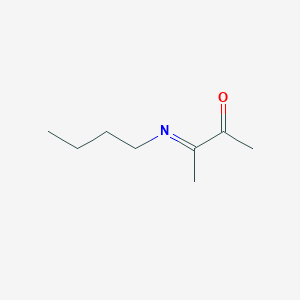
2-Butanone, 3-(butylimino)-, (E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 3-(butylimino)-, (E)-(9CI), also known as Ethylidene-4-phenyl-2-butanone, is a chemical compound that is widely used in scientific research. It is a yellow liquid with a strong odor and is soluble in water and organic solvents. This compound has been studied for its various applications in the field of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-Butanone, 3-(butylimino)-, (E)-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the Michael addition and the Mannich reaction. It can also act as a chiral auxiliary in asymmetric synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Butanone, 3-(butylimino)-, (E)-(9CI). However, it has been reported to exhibit antifungal and antibacterial activities. It has also been studied for its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Butanone, 3-(butylimino)-, (E)-(9CI) in lab experiments is its availability and ease of synthesis. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations is its toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Orientations Futures
There are several future directions for the research on 2-Butanone, 3-(butylimino)-, (E)-(9CI). One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as an anticancer agent and its mechanism of action. Additionally, the compound could be further studied for its potential as an antimicrobial agent or as a chiral auxiliary in asymmetric synthesis.
Méthodes De Synthèse
The synthesis of 2-Butanone, 3-(butylimino)-, (E)-(9CI) can be achieved through various methods. One of the most common methods is the condensation of ethyl acetoacetate with benzylamine in the presence of acetic acid. This reaction yields the desired product in good yield and purity.
Applications De Recherche Scientifique
2-Butanone, 3-(butylimino)-, (E)-(9CI) has been extensively studied for its various scientific research applications. It has been used as a building block in the synthesis of various organic compounds, such as chiral ligands, heterocycles, and pharmaceuticals. It has also been used as a key intermediate in the synthesis of natural products, such as alkaloids and terpenes.
Propriétés
Numéro CAS |
140405-47-6 |
|---|---|
Nom du produit |
2-Butanone, 3-(butylimino)-, (E)-(9CI) |
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
3-butyliminobutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-4-5-6-9-7(2)8(3)10/h4-6H2,1-3H3 |
Clé InChI |
AJIMPXKERCVJCZ-UHFFFAOYSA-N |
SMILES |
CCCCN=C(C)C(=O)C |
SMILES canonique |
CCCCN=C(C)C(=O)C |
Synonymes |
2-Butanone, 3-(butylimino)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



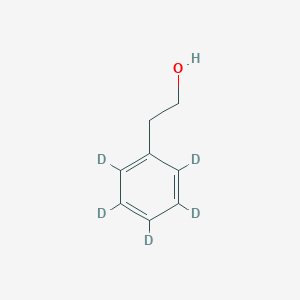
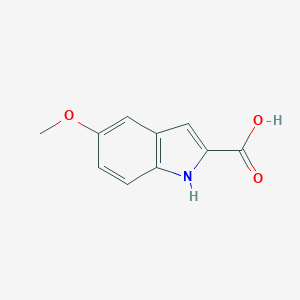
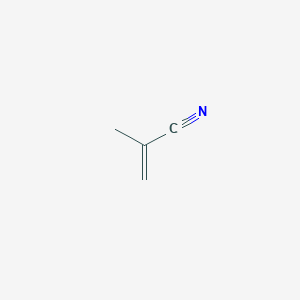
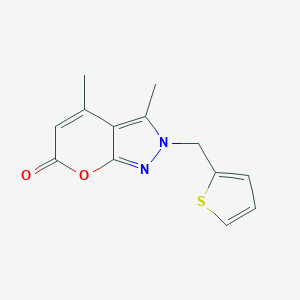
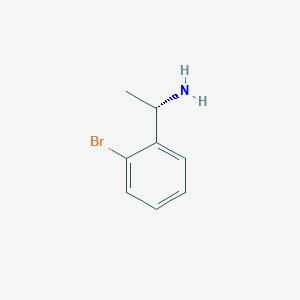
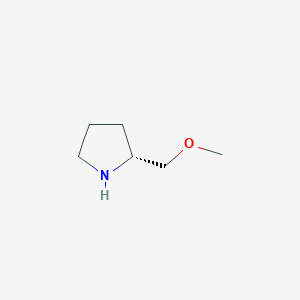
![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)

